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For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the characterization of nicotinic acid (Vitamin

B3) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a

summary of expected chemical shifts, coupling constants, and signal multiplicities. A

comprehensive experimental protocol for sample preparation and data acquisition is outlined.

This guide is intended to assist researchers in confirming the identity and purity of nicotinic

acid, a crucial compound in pharmaceutical and biological research.

Introduction
Nicotinic acid, a pyridine-3-carboxylic acid, is a vital organic compound and a form of vitamin

B3. It plays a critical role in various metabolic processes. In drug development, it is utilized for

its lipid-lowering properties. Accurate structural elucidation and purity assessment are

paramount, and NMR spectroscopy is a powerful analytical tool for this purpose. This

application note details the use of 1H and 13C NMR for the unambiguous identification and

characterization of nicotinic acid.

1H and 13C NMR Spectral Data of Nicotinic Acid
The chemical structure of nicotinic acid gives rise to a distinct set of signals in both 1H and 13C

NMR spectra. The data presented here is compiled from various sources and represents
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typical values obtained in common deuterated solvents such as DMSO-d6.

Table 1: 1H NMR (400 MHz, DMSO-d6) Data for Nicotinic Acid

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2 9.15 d 1.5

H-6 8.83 dd 5.0, 1.5

H-4 8.30 dt 8.0, 2.0

H-5 7.60 ddd 8.0, 5.0, <1.0

COOH ~13.5 br s -

d: doublet, dd: doublet of doublets, dt: doublet of triplets, ddd: doublet of doublet of doublets, br

s: broad singlet

Table 2: 13C NMR (DMSO-d6) Data for Nicotinic Acid[1][2]

Position Chemical Shift (δ) ppm

C=O 166.23

C-2 153.18

C-6 150.21

C-4 136.90

C-3 126.66

C-5 123.71

Experimental Protocol
This section provides a detailed methodology for acquiring high-quality 1H and 13C NMR

spectra of nicotinic acid.
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Materials and Equipment:

Nicotinic acid sample

Deuterated solvent (e.g., DMSO-d6)

NMR tubes (5 mm)

Volumetric flask and pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

Accurately weigh approximately 5-10 mg of nicotinic acid.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in a

clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Transfer the solution to a 5 mm NMR tube.

Cap the NMR tube securely.

NMR Data Acquisition:

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution and lineshape.

Tune and match the probe for both 1H and 13C frequencies.

1H NMR Spectrum:
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Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

Temperature: 298 K (25 °C).[3]

13C NMR Spectrum:

Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to

the low natural abundance of 13C.

Temperature: 298 K (25 °C).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale. For DMSO-d6, the residual solvent peak at ~2.50 ppm for

1H and ~39.52 ppm for 13C can be used as a reference.

Integrate the peaks in the 1H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of

nicotinic acid.

Visualization of Nicotinic Acid Structure and NMR
Assignments
The following diagrams illustrate the chemical structure of nicotinic acid with atom numbering

and a conceptual workflow for its NMR analysis.

Caption: Chemical structure of nicotinic acid with IUPAC numbering.

NMR Analysis Workflow
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Caption: General workflow for NMR analysis of nicotinic acid.

Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR

characterization of nicotinic acid. The provided spectral data and detailed experimental protocol

will enable researchers, scientists, and drug development professionals to confidently identify

and assess the purity of this important compound. The clear presentation of data and

methodologies aims to streamline the analytical process in a research and development

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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